Balanced Dual Isoform Inhibition vs. Finasteride's High Selectivity for Type II 5α-Reductase
Izonsteride exhibits a balanced, dual inhibition profile against both Type I and Type II 5α-reductase isozymes. In direct comparison to finasteride, which is >100-fold selective for Type II, izonsteride demonstrates potent activity against the Type I isoform, which is a key source of DHT in the skin and liver [1]. This broader inhibitory profile is critical for experimental models where complete DHT blockade is required.
| Evidence Dimension | In vitro IC50 for Type I and Type II 5α-Reductase |
|---|---|
| Target Compound Data | Type I IC50 = 11.6 nM; Type II IC50 = 7.37 nM |
| Comparator Or Baseline | Finasteride: Type I IC50 = 500 nM; Type II IC50 = 4.2 nM [1] |
| Quantified Difference | Izonsteride is approximately 43-fold more potent against Type I (500/11.6) and approximately 1.75-fold less potent against Type II (7.37/4.2) compared to finasteride. |
| Conditions | Human recombinant 5α-reductase enzymes. |
Why This Matters
This balanced potency justifies the selection of izonsteride over finasteride for studies requiring concomitant inhibition of both 5αR isozymes, such as in models of androgenic alopecia or cutaneous androgen metabolism.
- [1] Finasteride is a competitive and specific inhibitor of Type II 5α-reductase... (IC50 =500 and 4.2 nM for Type I and II, respectively). FDA Package Insert, Page 3. View Source
